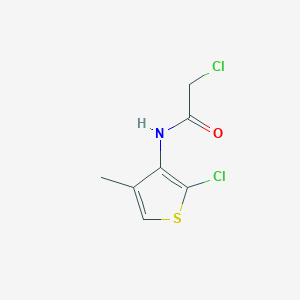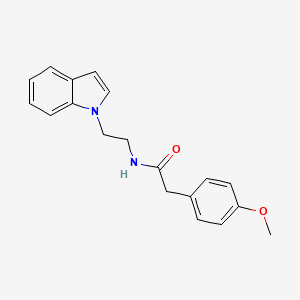
N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide, also known as 25I-NBOMe, is a potent synthetic hallucinogen that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim, a German chemist. Since then, it has gained popularity as a recreational drug due to its intense psychedelic effects. However, it has also been the subject of scientific research due to its potential therapeutic uses.
Wirkmechanismus
N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide acts as a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It has a high affinity for this receptor, which is responsible for its potent hallucinogenic effects. The activation of this receptor leads to changes in the activity of certain brain regions, which are responsible for the psychedelic experience.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide are not well understood. However, studies have shown that it can cause changes in heart rate, blood pressure, and body temperature. It can also lead to altered perception of time and space, visual and auditory hallucinations, and changes in mood and thought processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its potent hallucinogenic effects, which can provide insights into the neural mechanisms underlying the psychedelic experience. However, one limitation is its potential for abuse, which may make it difficult to obtain regulatory approval for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential therapeutic uses for psychiatric disorders. Another area of interest is its effects on brain function and connectivity, which may provide insights into the neural mechanisms underlying consciousness and perception. Further research is needed to fully understand the potential benefits and risks of this compound.
Synthesemethoden
The synthesis of N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide involves several steps, including the reaction of 2C-I with 2-(4-methoxyphenyl)acetonitrile to form a key intermediate. This intermediate is then reacted with indole-2-carboxylic acid to produce N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide has been the subject of scientific research due to its potential therapeutic uses. Studies have shown that it has the ability to modulate the activity of serotonin receptors in the brain, which may have implications for the treatment of certain psychiatric disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-23-17-8-6-15(7-9-17)14-19(22)20-11-13-21-12-10-16-4-2-3-5-18(16)21/h2-10,12H,11,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHMCLPFOPFQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-indol-1-ylethyl)-2-(4-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-bromo-9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2542756.png)
![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2542757.png)
![5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2542758.png)
![4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2542759.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2542760.png)
![2-(2,4-dichlorophenoxy)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542762.png)
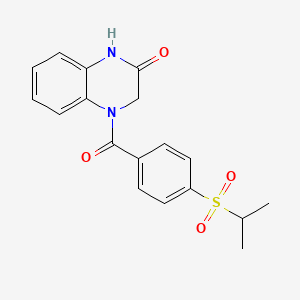
![(3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2542766.png)
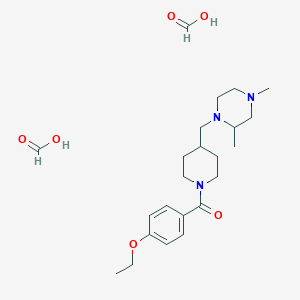
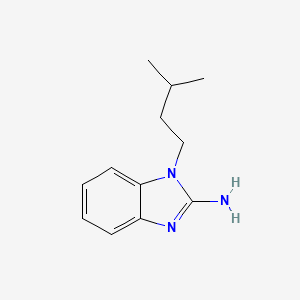
![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2542771.png)

![3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2542773.png)
